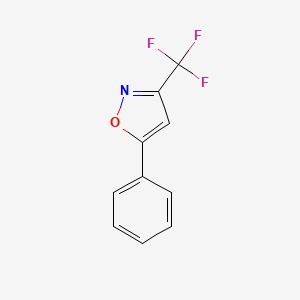
2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride is an organic compound with the molecular formula C10H10BrClO3 It is a derivative of acetyl chloride, where the acetyl group is substituted with a 2-bromo-3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride typically involves the reaction of 2-bromo-3,4-dimethoxybenzene with acetyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
2-bromo-3,4-dimethoxybenzene+acetyl chlorideAlCl32-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the acetyl chloride group under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium is used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted amides, esters, and thioesters.
Reduction: 2-(3,4-dimethoxyphenyl)acetyl chloride.
Oxidation: 2-(2-bromo-3,4-dimethoxyphenyl)acetic acid.
Scientific Research Applications
2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Potential precursor for the synthesis of drugs with anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride involves its reactivity towards nucleophiles and electrophiles. The acetyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. The bromine atom can participate in halogen exchange reactions, further diversifying the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)acetyl chloride: Lacks the bromine atom, leading to different reactivity and applications.
2-bromo-3,4-dimethoxybenzaldehyde: Contains an aldehyde group instead of an acetyl chloride group, resulting in different chemical behavior.
3,4-dimethoxyphenylacetic acid: The carboxylic acid derivative of the compound, with distinct properties and uses.
Uniqueness
2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride is unique due to the presence of both bromine and acetyl chloride functional groups, which confer a combination of reactivity patterns not found in similar compounds. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
Molecular Formula |
C10H10BrClO3 |
|---|---|
Molecular Weight |
293.54 g/mol |
IUPAC Name |
2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride |
InChI |
InChI=1S/C10H10BrClO3/c1-14-7-4-3-6(5-8(12)13)9(11)10(7)15-2/h3-4H,5H2,1-2H3 |
InChI Key |
XOFSOJSBLOBNSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC(=O)Cl)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


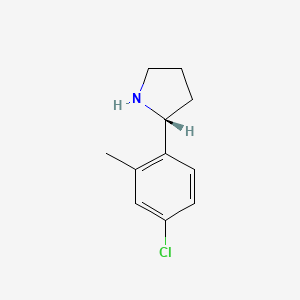
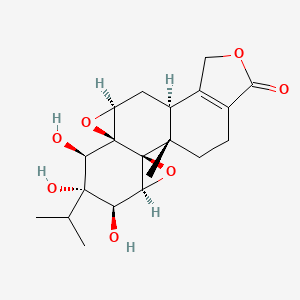
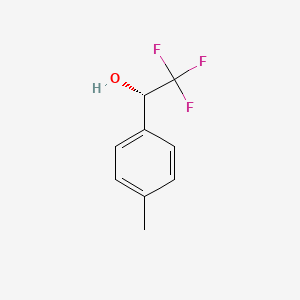
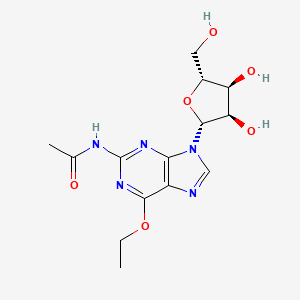
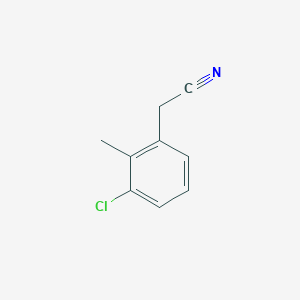
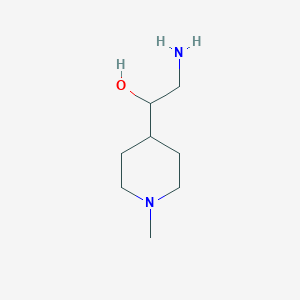
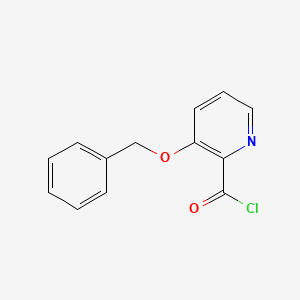
![2-Amino-7-{[(3r,4r)-3-Hydroxy-4-(Hydroxymethyl)pyrrolidin-1-Yl]methyl}-3,5-Dihydro-4h-Pyrrolo[3,2-D]pyrimidin-4-One](/img/structure/B12953190.png)
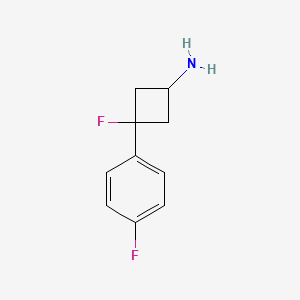
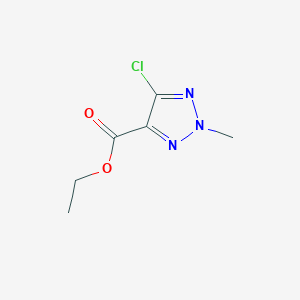

![7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine](/img/structure/B12953208.png)

